2-Bromo-6-(difluoromethyl)anisole
Overview
Description
2-Bromo-6-(difluoromethyl)anisole is a chemical compound belonging to the class of anisoles. It is characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the sixth position on the anisole ring. This compound is a colorless liquid with the molecular formula C8H7BrF2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-(difluoromethyl)anisole typically involves electrophilic substitution reactions. One common method is the bromination of 2,6-difluoroanisole using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(difluoromethyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is a standard coupling partner in metal-catalyzed coupling reactions such as Suzuki-Miyaura coupling, Heck reactions, and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Heck Reactions: These reactions typically use palladium catalysts and involve the coupling of aryl halides with alkenes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Bromo-6-(difluoromethyl)anisole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological pathways and mechanisms, especially those involving halogenated compounds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)anisole involves its interaction with specific molecular targets and pathways. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds through the catalytic action of palladium . The difluoromethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic processes .
Comparison with Similar Compounds
2-Bromoanisole: This compound has a similar structure but lacks the difluoromethyl group.
2,6-Difluoroanisole: This compound has two fluorine atoms instead of a difluoromethyl group.
Uniqueness: 2-Bromo-6-(difluoromethyl)anisole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSSOUZCUPXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.